2-(Pyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxylic acid
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Overview
Description
2-(Pyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core fused with a cyclopropane carboxylic acid moiety. This compound is part of a broader class of pyrazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxylic acid typically involves cycloaddition reactions. One common method includes the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides concise access to the desired pyrazolopyridine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scalable cycloaddition and condensation reactions, which can be optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridines and cyclopropane derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(Pyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-(Pyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyridine core but differ in their substitution patterns and biological activities.
Pyrazolo[1,5-a]pyrimidines: These compounds are structurally similar but contain a pyrimidine ring instead of a pyridine ring.
Uniqueness
2-(Pyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxylic acid is unique due to its specific fusion of a pyrazolo[1,5-a]pyridine core with a cyclopropane carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-pyrazolo[1,5-a]pyridin-3-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)8-5-7(8)9-6-12-13-4-2-1-3-10(9)13/h1-4,6-8H,5H2,(H,14,15) |
InChI Key |
DZVMCYRCLABOBT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)C2=C3C=CC=CN3N=C2 |
Origin of Product |
United States |
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